N-(2-aminoethyl)furan-2-carboxamide
Overview
Description
N-(2-aminoethyl)furan-2-carboxamide is a chemical compound with the molecular formula C7H10N2O2 It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)furan-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-furoic acid with ethylenediamine under specific conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and is carried out in a solvent like dichloromethane . The reaction mixture is then subjected to purification processes such as crystallization or flash chromatography to isolate the final product with good yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve microwave-assisted synthesis. This method utilizes microwave radiation to accelerate the reaction between 2-furoic acid and ethylenediamine, resulting in higher yields and shorter reaction times . The use of microwave reactors and effective coupling reagents like DMT/NMM/TsO− or EDC enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted furan compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-aminoethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)furan-2-carboxamide hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Furan-2-carboxamide: A simpler derivative of furan with different chemical properties and applications.
2-Furoic acid: A precursor in the synthesis of this compound and other furan derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines the furan ring with an aminoethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
IUPAC Name |
N-(2-aminoethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-3-4-9-7(10)6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGPDSCLYKTNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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